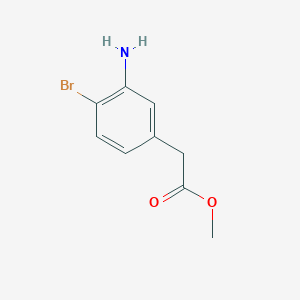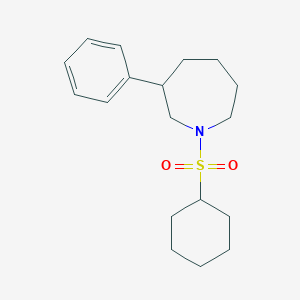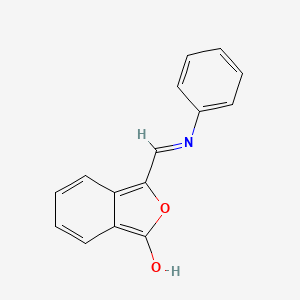![molecular formula C19H23N5O5 B2424879 6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 923471-83-4](/img/structure/B2424879.png)
6-(2,5-Dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that includes several functional groups. It contains a purine imidazole ring, which is a common structure in many biological molecules, including nucleotides . It also has methoxy and methyl groups attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine imidazole ring would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of various functional groups could allow for a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the purine imidazole ring could contribute to its stability, while the various substituents could affect its solubility, reactivity, and other properties .Applications De Recherche Scientifique
Synthesis and Reactivity
- The synthesis of 4- and 5-disubstituted 1-benzylimidazoles, which are precursors of purine analogs, involves reactions that could be relevant for modifying or understanding the reactivity of similar compounds. These syntheses offer insights into the preparation of complex heterocycles, potentially applicable for creating analogs of the specified compound for various research applications (Alves, Proença, & Booth, 1994).
Photochemical Studies
- Research on photochemical nucleophilic substitution provides a basis for understanding the photo-reactivity of complex organic molecules, which may include compounds like the one . This study shows how photochemical conditions can lead to unusual substitution patterns, offering a route to novel derivatives for further investigation (Green-Buckley & Griffiths, 1977).
Photochromism and Oxidation
- The study on the synthesis and photochromism of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl reveals the potential for creating photo-responsive materials from similar structures. Such research could lead to the development of novel materials with tunable optical properties for use in sensors or molecular switches (Bai, Han, Wang, & Meng, 2010).
Molecular Scaffolds and Host-Guest Chemistry
- The synthesis of an imidazole-based bisphenol and its ability to host anions indicate the potential for using similar compounds in the development of supramolecular assemblies or sensors. This research highlights the utility of imidazole derivatives in creating molecular architectures capable of specific interactions (Nath & Baruah, 2012).
Glycoluril Derivatives and Supramolecular Chemistry
- The development of new methods for synthesizing glycolurils and their analogues, including their applications in pharmacology, explosives, and supramolecular chemistry, provides a foundation for exploring the use of the specified compound in creating novel chemical entities with diverse functionalities (Kravchenko, Baranov, & Gazieva, 2018).
Propriétés
IUPAC Name |
6-(2,5-dimethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5/c1-21-16-15(17(25)24(19(21)26)9-10-27-2)23-8-7-22(18(23)20-16)13-11-12(28-3)5-6-14(13)29-4/h5-6,11H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEQAICOIAUKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCOC)N3CCN(C3=N2)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424804.png)

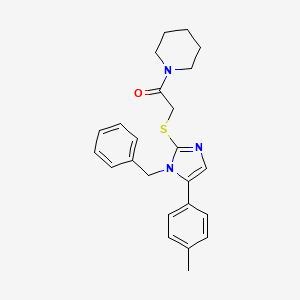

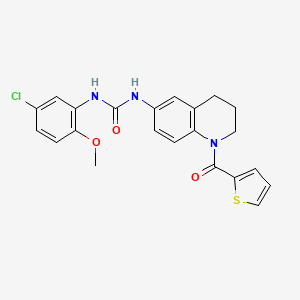
![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(4-ethylbenzyl)propanamide](/img/structure/B2424810.png)

